6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid
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Overview
Description
6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with methoxy and methoxycarbonyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 6-methoxy-5-(methoxycarbonyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organoboron compound synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH).
Oxidation: Oxidizing agents (e.g., H2O2, NaBO3).
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Protodeboronation: Formation of the corresponding pyridine derivative without the boronic acid group.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the development of advanced materials, such as polymers and electronic materials.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic acid can be compared with other boronic acids and esters:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the additional functional groups present in this compound.
Pinacol Boronic Esters: More stable than boronic acids but require additional steps for deprotection.
6-Methoxy-2-pyridinecarboxaldehyde: Similar pyridine structure but lacks the boronic acid group, limiting its use in Suzuki-Miyaura coupling.
The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research.
Properties
IUPAC Name |
(6-methoxy-5-methoxycarbonylpyridin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO5/c1-14-7-5(8(11)15-2)3-4-6(10-7)9(12)13/h3-4,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIYYRMDTUZMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=C(C=C1)C(=O)OC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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